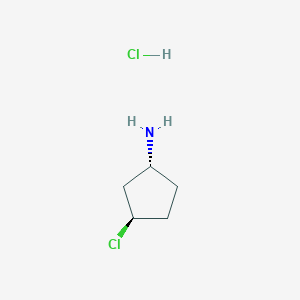
(1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride” is a chemical compound likely containing a cyclopentane ring, which is a ring of five carbon atoms, with a chlorine atom and an amine group attached. The “1R,3R” notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving cyclopentane or its derivatives . The exact method would depend on the specific structure and functional groups present in the target molecule.Molecular Structure Analysis
The molecular structure of a compound like this would likely involve a cyclopentane ring, with the chlorine atom and the amine group attached at the 1 and 3 positions, respectively. The “R” configuration at these positions indicates the arrangement of the atoms in three-dimensional space .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
1. Asymmetric Synthesis and Analgesic Activity
- Study : Asymmetric α-substituted phenethylamines were synthesized, including compounds structurally related to (1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride. These substances demonstrated significant analgesic activities, indicating potential medicinal applications (Takahashi et al., 1984).
2. Antineoplastic Agents
- Study : Research on antineoplastic agents led to the synthesis and biological evaluation of derivatives structurally related to (1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride. These derivatives exhibited significant activity against a range of cancer cell lines (Pettit et al., 2003).
3. Synthesis of Amino Acid Derivatives
- Study : The enzymatic resolution of compounds structurally similar to (1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride was used for the synthesis of amino acid derivatives like GABOB and Carnitine Hydrochloride (Kamal et al., 2007).
4. Amide Formation in Bioconjugation
- Study : Research into the mechanism of amide formation in aqueous media, using compounds related to (1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride, has applications in bioconjugation techniques (Nakajima & Ikada, 1995).
5. Synthesis and Characterization of Polysiloxane-Immobilized Amine Ligands
- Study : The synthesis and characterization of polysiloxane-immobilized amine ligands, utilizing amines structurally related to (1R,3R)-3-Chlorocyclopentan-1-amine;hydrochloride, have potential in material science (Yang et al., 1997).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1R,3R)-3-chlorocyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUSTHMHOVIXJO-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

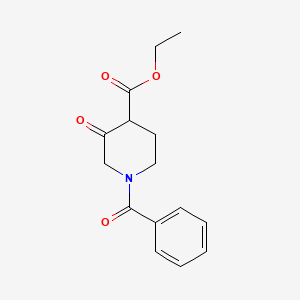

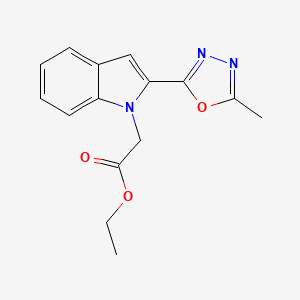
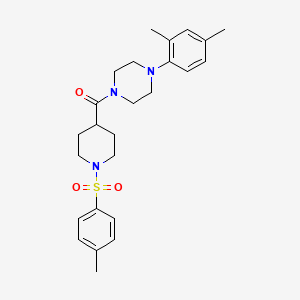
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2738074.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2738075.png)

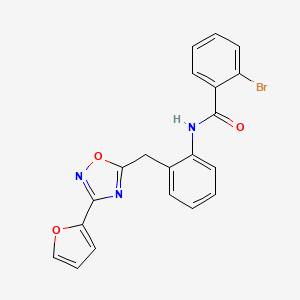

![N-[2-[1-(Difluoromethyl)imidazol-2-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2738088.png)
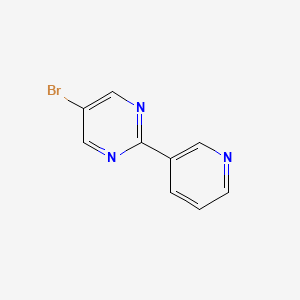
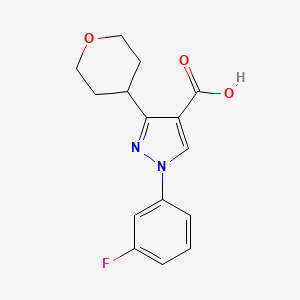
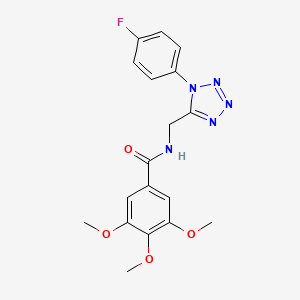
![N-(3,5-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2738092.png)